molecular formula C8H17NO B3227148 3-Tert-butylmorpholine CAS No. 1260664-66-1

3-Tert-butylmorpholine

Cat. No. B3227148
CAS RN: 1260664-66-1
M. Wt: 143.23 g/mol
InChI Key: YGBCOMFKPPSDAN-UHFFFAOYSA-N
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Description

3-Tert-butylmorpholine is a chemical compound with the CAS Number 1007112-64-2 . It has a molecular weight of 143.23 . It is in a liquid physical form .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 143.23 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Environmental Behavior and Fate of Tert-Butyl Compounds

Research on tert-butyl compounds, such as methyl tert‐butyl ether (MTBE), has focused on their environmental behavior and fate. For instance, studies have shown that MTBE, when mixed with water, can dissolve in significantly large amounts, indicating its high water solubility compared to nonoxygenated gasoline. Such compounds weakly sorb to subsurface solids, which means they are not substantially retarded in their transport by groundwater. Furthermore, they generally resist biodegradation in groundwater environments, making them of environmental concern due to their persistence and mobility (Squillace et al., 1997).

Applications in Nonchromatographic Bioseparation Processes

Three-phase partitioning (TPP), a nonchromatographic bioseparation technology, has been utilized for the extraction, separation, and purification of various bioactive molecules. This method is considered rapid, green, efficient, economical, and scalable, making it highly relevant for the separation of proteins, enzymes, plant oils, polysaccharides, and small molecule organic compounds. The versatility and efficiency of TPP in the food, cosmetics, and medical sectors highlight the potential applications of tert-butyl and morpholine derivatives in bioseparation and purification processes (Yan et al., 2018).

properties

IUPAC Name

3-tert-butylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2,3)7-6-10-5-4-9-7/h7,9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBCOMFKPPSDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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